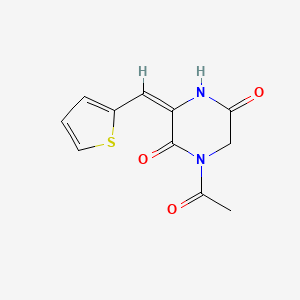

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione

描述

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione is a heterocyclic compound featuring a pyrazinedione core substituted with an acetyl group at position 1 and a 2-thienylmethylene group at position 2. This compound belongs to the class of piperazine-2,5-dione derivatives, which are known for their structural versatility and applications in medicinal chemistry, particularly as intermediates for bioactive molecules or conjugated systems.

Synthesis typically involves condensation reactions between 1,4-diacetylpiperazine-2,5-dione and 2-thiophenecarboxaldehyde in the presence of a base like triethylamine (TEA) under mild conditions (room temperature, 12 hours), followed by recrystallization from ethanol .

属性

IUPAC Name |

(3E)-1-acetyl-3-(thiophen-2-ylmethylidene)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-7(14)13-6-10(15)12-9(11(13)16)5-8-3-2-4-17-8/h2-5H,6H2,1H3,(H,12,15)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFAGYBUTGLAFS-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)NC(=CC2=CC=CS2)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC(=O)N/C(=C/C2=CC=CS2)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione typically involves the condensation of 1-acetyl-2,5-pyrazinedione with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and isolation techniques.

化学反应分析

Types of Reactions: 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thienylmethylene moiety to a thienylmethyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the pyrazinedione core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thienylmethyl derivatives.

Substitution: Various substituted pyrazinedione derivatives depending on the reagents used.

科学研究应用

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

作用机制

The mechanism of action of 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

相似化合物的比较

Comparison with Similar Compounds

Key Differences and Trends

4-Dimethylaminobenzylidene derivatives exhibit enhanced conjugation, as evidenced by UV-Vis redshift (λmax ~400 nm), making them suitable for optoelectronic applications .

Synthetic Efficiency: Reactions with heteroaromatic aldehydes (e.g., thiophene derivatives) generally proceed at room temperature, while aryl aldehydes with bulky substituents may require reflux conditions . Yields for thienyl-substituted derivatives (~60–70%) are comparable to those of nitro- or cyano-substituted analogs, suggesting minimal steric hindrance from the thienyl group .

Physicochemical Properties: Melting Points: Thienyl derivatives (e.g., ~243–246°C for 11a) exhibit higher thermal stability than purely aliphatic analogs, likely due to π-π stacking interactions . Solubility: The acetyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas nitro or cyano substituents reduce solubility in aqueous media .

生物活性

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione is a synthetic compound belonging to the class of pyrazinediones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C11H10N2O4

- Molar Mass : 234.21 g/mol

- CAS Number : 155527-38-1

Structure

The compound features a tetrahydro-pyrazinedione core with an acetyl group and a thienylmethylene substituent, contributing to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazinediones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Antioxidant Activity

Another significant aspect of this compound is its antioxidant activity. Studies have indicated that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases.

| Test System | IC50 (µg/mL) |

|---|---|

| DPPH Assay | 15.0 |

| ABTS Assay | 12.5 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results suggest that it has a moderate cytotoxic effect on cancer cell lines while exhibiting lower toxicity on normal cells.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 25.0 |

| MCF-7 (Breast Cancer) | 30.0 |

| A549 (Lung Cancer) | 28.0 |

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- Free Radical Scavenging : The thienylmethylene moiety contributes to its ability to donate electrons and neutralize free radicals.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。